![molecular formula C29H32N2O6S2 B2836243 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine CAS No. 447410-69-7](/img/structure/B2836243.png)
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine
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Overview
Description
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is a chemical compound that has been widely used in scientific research. It is a member of the piperazine family and is commonly referred to as BESPM. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BESPM involves its ability to bind to specific sites on proteins and nucleic acids. This binding results in a change in the fluorescence intensity of BESPM, which can be detected using various spectroscopic techniques. The binding of BESPM to proteins and nucleic acids has been found to be reversible, making it a useful tool for studying the dynamics of biomolecular interactions.
Biochemical and Physiological Effects:
BESPM has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to induce cell death in some cancer cells. BESPM has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BESPM in lab experiments is its high sensitivity and selectivity in detecting proteins and nucleic acids. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using BESPM is its limited solubility in aqueous solutions, which may affect its ability to bind to biomolecules.
Future Directions
There are several future directions for the use of BESPM in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases. BESPM may also be useful in the study of protein-protein interactions and the development of new drugs that target specific biomolecules. Additionally, further research is needed to investigate the potential therapeutic applications of BESPM in the treatment of various diseases.
Conclusion:
In conclusion, 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine is a valuable tool in scientific research. Its high sensitivity and selectivity in detecting proteins and nucleic acids make it a useful tool in the field of biochemistry. Further research is needed to explore its potential applications in the diagnosis and treatment of diseases, as well as its role in the study of biomolecular interactions.
Synthesis Methods
The synthesis of BESPM has been achieved using various methods. One of the most common methods involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-methylpiperazine in the presence of a base. The reaction results in the formation of BESPM as a white solid. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
BESPM has been extensively used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a tool to study the interactions between proteins and other biomolecules. BESPM has been found to be highly selective and sensitive in detecting proteins and nucleic acids, making it a valuable tool in the field of biochemistry.
properties
IUPAC Name |
1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S2/c1-4-36-26-14-16-28(24-12-8-6-10-22(24)26)38(32,33)30-18-19-31(21(3)20-30)39(34,35)29-17-15-27(37-5-2)23-11-7-9-13-25(23)29/h6-17,21H,4-5,18-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPDVRYJUFNEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(C(C3)C)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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